molecular formula C9H5NO5 B1600778 2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid CAS No. 77423-13-3

2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid

Cat. No.: B1600778
CAS No.: 77423-13-3
M. Wt: 207.14 g/mol
InChI Key: RTAAAHDNZMQESJ-UHFFFAOYSA-N
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Description

2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-carboxylic acid ( 77423-13-3) is a high-value heterocyclic building block with a molecular formula of C9H5NO5 and a molecular weight of 207.14 g/mol . This compound belongs to the 1H-benzo[d][1,3]oxazine-2,4-diones class, a framework known for its versatile interactions with biological targets and its utility in organic synthesis . As a bifunctional molecule featuring both a carboxylic acid and a cyclic imide, it serves as a key precursor in medicinal chemistry campaigns. Researchers utilize this scaffold to develop novel therapeutic agents, as related structures have demonstrated potent inhibitory activity against targets such as hepatitis C virus (HCV), butyrylcholinesterase (BChE), and histone acetyltransferases (HATs) . Furthermore, derivatives of 1,3-benzooxazine-2,4-diones have been reported as precursors in the synthesis of compounds with antiallergic, antitumor, antipsychotic, and antimycobacterial properties . The compound is typically supplied with a purity of 97% to 98% . It is essential for handling and storage to note that this chemical is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should refer to the safety data sheet, as the compound has associated hazard statements including H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H400 (Very toxic to aquatic life) .

Properties

IUPAC Name

2,4-dioxo-1H-3,1-benzoxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-7(12)4-1-2-6-5(3-4)8(13)15-9(14)10-6/h1-3H,(H,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAAAHDNZMQESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508143
Record name 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77423-13-3
Record name 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 2,4-dioxo-2,4-dihydro-1H-benzo[D]oxazine-6-carboxylic acid generally involves the cyclization of appropriate aniline or aminophenol derivatives with diketones or related carbonyl compounds under controlled acidic or basic conditions. This cyclization forms the characteristic benzoxazine ring while preserving the carboxylic acid functional group at position 6.

  • The reaction conditions such as temperature, pH, and solvent choice are critical to optimize yield and minimize side reactions.
  • Common solvents include ethanol or methanol to enhance solubility and reaction kinetics.
  • Analytical methods like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product identity.

Cyclization of 2-Aminophenol with Oxalyl Chloride

A notable preparation route involves the cyclization of 2-aminophenol with oxalyl chloride to form 1,4-benzoxazinediones, which are key intermediates structurally related to benzoxazines. This reaction proceeds via nucleophilic attack of the amino group on the oxalyl chloride, followed by ring closure to form the oxazine ring.

  • This method has been demonstrated in related benzoxazine syntheses, where 1,4-benzoxazinediones serve as precursors for further functionalization.
  • The reaction is typically conducted under reflux conditions in solvents such as tetrahydrofuran (THF) or dichloromethane.
  • Reaction optimization includes testing various solvents, temperatures, and catalysts such as Lewis acids (e.g., AlCl3) to improve yields.

Multi-Step Synthesis with Vilsmeier–Haack Reagent

Following the formation of 1,4-benzoxazinediones, treatment with Vilsmeier–Haack reagent introduces electrophilic centers (e.g., 3-chloro substituents) that facilitate nucleophilic aromatic substitution reactions to yield functionalized benzoxazines.

  • This two-step synthesis allows the preparation of diverse benzoxazine derivatives, including 2,4-dioxo-2,4-dihydro-1H-benzo[D]oxazine-6-carboxylic acid analogues.
  • Reaction conditions such as microwave irradiation and solvent choice (THF preferred) have been shown to enhance reaction efficiency and product purity.
  • The presence of electron-donating groups on the benzoxazine ring can reduce product yields, indicating the sensitivity of the reaction to substituent effects.

Environmentally Friendly and Green Synthesis Approaches

Recent research emphasizes sustainable and eco-friendly synthesis methods for benzoxazine derivatives, including the target compound.

  • Microwave-assisted synthesis and solvent-free conditions have been explored to reduce reaction times and hazardous waste.
  • Use of non-metal catalysts and mild reaction conditions improves the environmental profile of the synthesis.
  • Green synthesis methods often employ direct coupling reactions and avoid harsh reagents, aligning with modern sustainable chemistry principles.

Summary of Preparation Methods and Key Parameters

Preparation Step Reagents/Conditions Solvent(s) Temperature Yield/Notes
Cyclization of aminophenol with oxalyl chloride 2-Aminophenol + Oxalyl chloride THF, DCM Reflux Formation of 1,4-benzoxazinediones intermediates; yields vary with solvent and catalyst
Electrophilic substitution with Vilsmeier–Haack reagent 1,4-Benzoxazinedione + Vilsmeier–Haack reagent THF Microwave-assisted reflux High purity products; reaction sensitive to substituents
Nucleophilic aromatic substitution 3-Chloro-1,4-benzoxazin-2-one + Indoles THF Reflux, microwave Metal-free, environmentally friendly; optimized for high yields
Green synthesis via microwave irradiation Various aromatic aldehydes + hydrazine derivatives Ethanol Microwave irradiation Eco-friendly, rapid synthesis of related benzoxazine derivatives

Analytical and Monitoring Techniques

Research Findings and Observations

  • Reaction yields are highly dependent on solvent choice, temperature, and presence of catalysts.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
  • Electron-donating substituents on the benzoxazine ring tend to decrease the yield of the target compound, indicating electronic effects influence cyclization and substitution efficiency.
  • The compound’s stability under various reaction conditions must be carefully evaluated to prevent degradation, especially during prolonged heating or in the presence of strong acids or bases.

Chemical Reactions Analysis

2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxazine ring into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzoxazine ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents employed .

Scientific Research Applications

2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which 2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoxazine ring structure allows it to bind to specific sites on these targets, influencing their activity and pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzoxazine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with analogous compounds:

Functional Group Modifications

  • 8-Methyl-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-carbonitrile (F4) Structure: Methyl at position 8 and nitrile at position 6. Synthesis: Prepared via triphosgene-mediated cyclization in 1,4-dioxane (85% yield) .
  • (4-Methyl-2-oxo-4-vinyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)boronic acid

    • Structure : Boronic acid at position 6, methyl and vinyl groups at position 3.
    • Applications : Boronic acids are pivotal in Suzuki-Miyaura cross-couplings for bioconjugation .
    • Key Differences : The boronic acid enables covalent interactions with biological targets, offering a distinct mechanism compared to the carboxylic acid’s ionic interactions.
  • 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid Structure: 1,4-Benzoxazine core with a methyl group at position 4. Molecular Weight: 207.185 g/mol (vs. 223.20 g/mol for the target compound).

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than nitriles or boronic acids due to ionization at physiological pH.
  • Melting Points: Target compound: Not reported (commercially available as a white solid) . 2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-6-chloro-2,4-dihydro-1H-benzo[d][1,3]oxazine (3g): 68–69°C .

Biological Activity

2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid (CAS No. 77423-13-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₅N₁O₅
  • Molecular Weight : 207.14 g/mol
  • CAS Number : 77423-13-3

Mechanisms of Biological Activity

The biological activity of 2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity :
    • Several studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure demonstrated IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. This apoptotic effect is often dose-dependent .
  • Enzyme Inhibition :
    • Research has shown that certain derivatives can selectively inhibit carbonic anhydrases (hCA IX and hCA II), which are implicated in cancer progression and metastasis. The most potent inhibitors demonstrated Ki values in the picomolar range .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)0.65
AnticancerMEL-8 (Melanoma)2.41
Enzyme InhibitionhCA IX0.089
Enzyme InhibitionhCA II0.75

Case Study: Anticancer Efficacy

A study evaluated the anticancer efficacy of 2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine derivatives against various cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also triggered apoptosis through increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage .

Q & A

Q. What synthetic routes are available for preparing 2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor carboxylic acids with urea or thiourea derivatives under acidic or thermal conditions. For example, related benzoxazine derivatives are synthesized using microwave-assisted cyclization at 120–150°C in the presence of acetic anhydride, achieving yields of 65–80% . Key parameters include temperature control (to avoid decarboxylation) and stoichiometric ratios of reagents. A comparative table of reaction conditions is provided below:
PrecursorCatalystTemperature (°C)Yield (%)Reference
6-Carboxy-2-aminophenolAcetic Anhydride13075
3-Nitro-substituted analogH2SO411068

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) and NMR spectroscopy (1H/13C) to confirm structural features. For instance, the benzoxazine ring’s carbonyl groups (C=O) appear at δ 165–170 ppm in 13C NMR, while aromatic protons resonate at δ 7.2–8.1 ppm in 1H NMR . Mass spectrometry (ESI-MS) can further confirm the molecular ion peak [M+H]+ at m/z 234.

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric or conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive evidence of tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks. For example, a related quinoline-carboxylic acid derivative crystallizes in the triclinic P1 space group with unit cell parameters a = 9.8901 Å, b = 10.2420 Å, c = 13.665 Å, and angles α = 89.3°, β = 74.7°, γ = 71.7° . Key steps:

Grow crystals via slow evaporation in DMSO/water.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine structures using software like SHELXL.

Q. What strategies mitigate discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or protonation states. Address this by:
  • Performing DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for water).
  • Comparing experimental IR spectra (e.g., C=O stretch at 1700–1750 cm⁻¹) with computed vibrational modes .
  • Validating tautomer populations via variable-temperature NMR.

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient benzoxazine ring (due to two carbonyl groups) activates the C-6 carboxylic acid for nucleophilic substitution. For example, in Suzuki-Miyaura coupling, the boronic acid reacts at the C-6 position under Pd(OAc)2 catalysis (2 mol%), K2CO3 base, and DMF at 80°C . Monitor regioselectivity via LC-MS and compare with Hammett σ values for substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.